J-104132

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

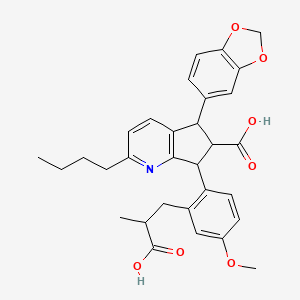

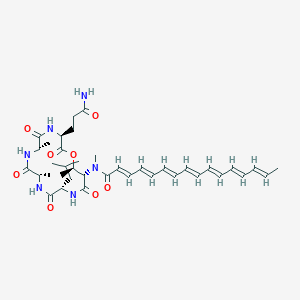

J-104132, also known as L-753,037, is a potent and selective endothelin A and endothelin B receptor antagonist. This compound has shown significant pharmacological properties, making it a valuable tool in scientific research. It is known for its ability to inhibit endothelin receptors, which play a crucial role in various physiological and pathological processes .

Vorbereitungsmethoden

The synthesis of J-104132 involves several steps. The precursor alcohol is prepared by reducing 2-bromo-5-methoxybenzoic acid with a borane-dimethylsulfide complex, resulting in benzylic alcohol. This intermediate is then converted to the corresponding mesylate, which is treated with sodium bromide to yield the bromide compound . The industrial production methods for this compound are not extensively documented, but the synthetic route involves standard organic synthesis techniques.

Analyse Chemischer Reaktionen

J-104132 undergoes various chemical reactions, including epimerization in aqueous solutions. This reaction is acid-catalyzed and involves the formation of a novel enamine intermediate. The degradation of this compound does not proceed to completion, resulting in a stable equilibrium where approximately 2% of the degradate is produced . The compound is also known to inhibit endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells .

Wissenschaftliche Forschungsanwendungen

J-104132 has a wide range of scientific research applications. It is primarily used as a pharmacological tool to explore the therapeutic potential of endothelin receptor antagonists. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . In vivo studies have demonstrated its ability to prevent lethal responses to endothelin-1 in conscious mice and inhibit pressor responses in normotensive rats . These properties make this compound valuable in research related to cardiovascular diseases, hypertension, and other conditions involving endothelin receptors.

Wirkmechanismus

J-104132 exerts its effects by selectively inhibiting endothelin A and endothelin B receptors. The inhibition of these receptors is reversible and competitive. In vitro studies have shown that this compound is a potent antagonist of endothelin-1-induced accumulation of inositol phosphates in Chinese hamster ovary cells expressing cloned human endothelin A receptors . The compound also inhibits endothelin-1-induced contractions in rabbit iliac artery and pulmonary artery . The molecular targets of this compound are the endothelin receptors, which are involved in various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

J-104132 is unique in its ability to selectively inhibit both endothelin A and endothelin B receptors. Similar compounds include bosentan, ambrisentan, and macitentan, which are also endothelin receptor antagonists. this compound has shown greater potency and selectivity in inhibiting endothelin receptors compared to these compounds . This makes this compound a valuable tool in scientific research for exploring the therapeutic potential of endothelin receptor antagonists.

Eigenschaften

Molekularformel |

C31H33NO7 |

|---|---|

Molekulargewicht |

531.6 g/mol |

IUPAC-Name |

5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C31H33NO7/c1-4-5-6-20-8-10-23-26(18-7-12-24-25(15-18)39-16-38-24)28(31(35)36)27(29(23)32-20)22-11-9-21(37-3)14-19(22)13-17(2)30(33)34/h7-12,14-15,17,26-28H,4-6,13,16H2,1-3H3,(H,33,34)(H,35,36) |

InChI-Schlüssel |

IUHMIOAKWHUFKU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=NC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)CC(C)C(=O)O)C(=O)O)C4=CC5=C(C=C4)OCO5 |

Synonyme |

2-butyl-7-(2-((2S)-2-carboxypropyl)-4-methoxyphenyl)-5-(4-methylenedioxyphenyl)cyclopenteno(1,2-b)pyridine-6-carboxylic J 104132 J-104132 L 753037 L-753,037 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

![2-chloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B1260402.png)